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molecular formula C13H19NO2 B8575917 ethyl 2-amino-3-(3,4-dimethylphenyl)propanoate

ethyl 2-amino-3-(3,4-dimethylphenyl)propanoate

Cat. No. B8575917
M. Wt: 221.29 g/mol
InChI Key: MPFDVMAYWDDBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07700589B2

Procedure details

A mixture of 18.6 g (93.5 mmol) 4-bromomethyl-1,2-dimethyl-benzene, 25.0 g (93.5 mmol) ethyl(diphenylmethylidene-amino)-acetate, 3.29 g (10.0 mmol) tetrabutylammonium bromide, 41.3 g (250 mmol) K2CO3×1.5H2O and 600 mL acetonitrile was refluxed overnight. The reaction mixture was filtered, the filtrate was evaporated down under reduced pressure, the residue was taken up in 500 mL diethyl ether and combined with 250 mL semiconc. HCl with vigorous stirring. Then the organic phase was separated off, the aqueous phase was extracted twice with diethyl ether and neutralised by the addition of solid NaHCO3. The aqueous phase was extracted by shaking three times with 200 mL EtOAc, the combined organic phases were washed once with water, dried over Na2SO4, filtered and evaporated down under reduced pressure.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
41.3 g
Type
reactant
Reaction Step One
Quantity
3.29 g
Type
catalyst
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[C:5]([CH3:10])[CH:4]=1.[CH2:11]([O:13][C:14](=[O:30])[CH2:15][N:16]=C(C1C=CC=CC=1)C1C=CC=CC=1)[CH3:12].C([O-])([O-])=O.[K+].[K+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(#N)C>[NH2:16][CH:15]([CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[C:5]([CH3:10])[CH:4]=1)[C:14]([O:13][CH2:11][CH3:12])=[O:30] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
BrCC1=CC(=C(C=C1)C)C
Name
Quantity
25 g
Type
reactant
Smiles
C(C)OC(CN=C(C1=CC=CC=C1)C1=CC=CC=C1)=O
Name
Quantity
41.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
3.29 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
by shaking three times with 200 mL EtOAc
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated down under reduced pressure
CUSTOM
Type
CUSTOM
Details
Then the organic phase was separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with diethyl ether
ADDITION
Type
ADDITION
Details
neutralised by the addition of solid NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted
WASH
Type
WASH
Details
the combined organic phases were washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated down under reduced pressure

Outcomes

Product
Name
Type
Smiles
NC(C(=O)OCC)CC1=CC(=C(C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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